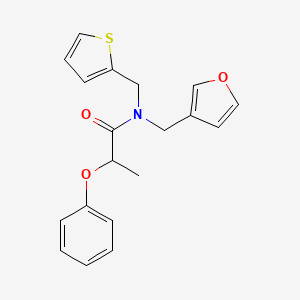![molecular formula C19H12F4N6O3 B2892459 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892480-49-8](/img/structure/B2892459.png)
2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl and trifluoromethoxyphenyl groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple fluorine atoms might increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Radioligand Imaging Applications
Compounds within this chemical family, particularly those designed with fluorine atoms in their structures, have been explored for their potential in radioligand imaging. For instance, a study by Dollé et al. (2008) detailed the synthesis and application of a fluorine-18 labeled compound for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlighting its utility in in vivo imaging applications (Dollé, F., Hinnen, F., Damont, A., et al., 2008).
Potential Antiasthma Agents
Another research area has focused on derivatives of this compound class for potential antiasthma applications. Medwid et al. (1990) synthesized and tested a series of triazolo[1,5-c]pyrimidines as mediator release inhibitors, identifying several compounds with promising activity, indicating potential therapeutic applications in asthma management (Medwid, J., Paul, R., Baker, J., et al., 1990).
Anticancer and Antimicrobial Agents
The structural versatility of this compound family has also been exploited for the synthesis of anticancer and antimicrobial agents. For example, Zhang et al. (2007) reported on a series of triazolopyrimidines with a unique mechanism of tubulin inhibition, showcasing their potential as anticancer agents with the ability to overcome resistance attributed to several multidrug resistance transporter proteins (Zhang, N., Ayral-Kaloustian, S., Nguyen, T., et al., 2007). Additionally, compounds with triazolo[1,5-a]pyrimidine structures have been evaluated for their antimycobacterial properties, as demonstrated by Abdel-Rahman et al. (2009), who found certain derivatives to be potent inhibitors of Mycobacterium tuberculosis (Abdel-Rahman, H., El-Koussi, N., Hassan, H. Y., 2009).
Antitumor Activity and Mechanism of Action
Research into the antitumor activity and mechanisms of action of these compounds has also been a focus. Fares et al. (2014) synthesized a series of pyrido[2,3-d]pyrimidine and triazolopyrimidine derivatives, evaluating their cytotoxic activity against cancer cell lines and elucidating their mechanisms of action, including cell cycle arrest and apoptosis induction (Fares, M., Abou-Seri, S. M., Abdel‐Aziz, H., et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6O3/c20-11-1-5-13(6-2-11)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-12-3-7-14(8-4-12)32-19(21,22)23/h1-8,10H,9H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDRQCFQJVYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)
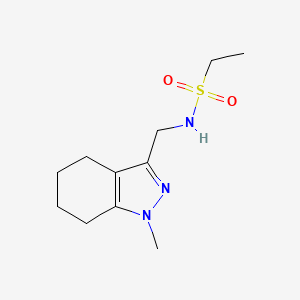
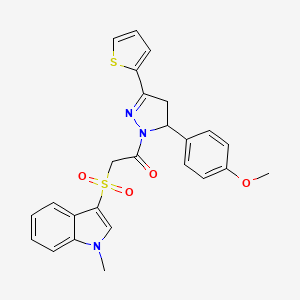
![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)
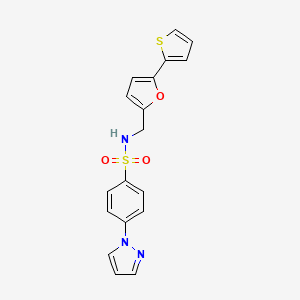
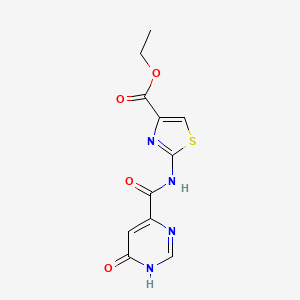
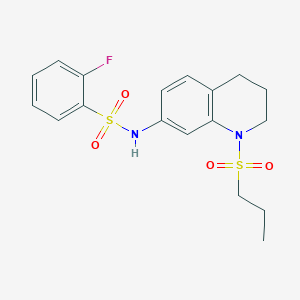
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)
![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)
![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)
